6-Sulfatoxymelatonin

Übersicht

Beschreibung

6-Sulfatoxymelatonin is a primary metabolite of melatonin, a hormone produced by the pineal gland in the brain. Melatonin plays a crucial role in regulating circadian rhythms, which are the body’s internal clock mechanisms that dictate sleep-wake cycles. This compound is excreted in urine and is often used as a biomarker to measure melatonin production in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6-Sulfatoxymelatonin typically involves the enzymatic conversion of melatonin. Melatonin undergoes hydroxylation to form 6-hydroxymelatonin, which is then sulfated to produce this compound. This process can be catalyzed by enzymes such as cytochrome P450 monooxygenases and sulfotransferases .

Industrial Production Methods: Industrial production of this compound is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using high-throughput liquid chromatography with tandem mass spectrometry (LC-MS/MS) for quantification and validation .

Analyse Chemischer Reaktionen

Formation and Metabolism

The primary pathway for the formation of 6-sulfatoxymelatonin occurs in the liver, where melatonin is first converted to 6-hydroxymelatonin. This compound then undergoes sulfation, predominantly catalyzed by sulfotransferase enzymes, leading to the production of this compound. The reaction can be summarized as follows:

Excretion and Biological Variation

Approximately 60-80% of 6-hydroxymelatonin is conjugated to sulfate to form this compound, while a smaller fraction is excreted as glucuronide or remains as free 6-hydroxymelatonin. This metabolic conversion is significant for assessing melatonin production through urinary excretion measurements, as it reflects the body’s melatonin levels over a 24-hour period .

Analytical Methods for Measurement

To analyze and quantify this compound in biological samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly employed. This method allows for high sensitivity and specificity in detecting low concentrations of this metabolite in urine samples. The process involves:

-

Sample preparation through solid-phase extraction.

-

Chromatographic separation using a specific column.

-

Detection using selected reaction monitoring (SRM) mode in mass spectrometry.

The following table summarizes key parameters used in LC-MS/MS analysis of this compound:

| Parameter | Value |

|---|---|

| Column | Agilent Pursuit XRS Diphenyl |

| Flow Rate | Typically around 0.3 mL/min |

| Elution Time | Approximately 3.54 minutes |

| Lower Limit of Quantification (LLOQ) | <0.2 nmol/L |

| Recovery Rate | Between 85% and 115% |

Association with Health Outcomes

Research indicates that urinary levels of this compound are associated with various health outcomes, including cancer risk and cardiovascular health. For instance:

-

A study found that lower urinary levels of this metabolite were linked to an increased risk of breast cancer in premenopausal women .

-

Another investigation highlighted that higher urinary excretion levels of this compound correlated with lower all-cause mortality rates .

Dietary Influences

Dietary factors can significantly impact the levels of this compound in the body. Increased consumption of vegetables has been shown to raise circulating melatonin concentrations, subsequently affecting the levels of its metabolites .

Wissenschaftliche Forschungsanwendungen

Circadian Rhythm Regulation

6-Sulfatoxymelatonin serves as a biomarker for melatonin production and circadian rhythm regulation. A study validated a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound in urine, allowing researchers to assess age-dependent variations in melatonin excretion among healthy individuals . This quantification aids in understanding how disturbances in circadian rhythms can affect health.

Cancer Risk Assessment

Research has indicated a correlation between urinary levels of this compound and breast cancer risk in postmenopausal women. A prospective case-control study revealed that higher levels of this compound were associated with a significantly lower risk of invasive breast cancer . This finding suggests that monitoring this compound levels may provide insights into cancer risk and prevention strategies.

Impact on Shift Work

Studies have examined the effects of shift work on melatonin patterns, particularly focusing on this compound levels among night shift workers. Findings suggest that lower daytime levels of this metabolite are linked to increased health risks associated with shift work, including potential carcinogenic effects . Understanding these patterns can inform interventions aimed at mitigating health risks for shift workers.

Biomarker for Sleep Disorders

This compound is increasingly used as a biomarker for diagnosing sleep disorders. Its measurement can help differentiate between various sleep-related conditions, such as insomnia and circadian rhythm sleep disorders. For instance, studies have shown altered urinary excretion patterns of this compound in patients with fibromyalgia and major depressive disorder, indicating its potential as a diagnostic tool .

Monitoring Kidney Transplant Recipients

The excretion of this compound has been studied in kidney transplant recipients to assess their overall health and mortality risk. Research indicates that variations in this metabolite may correlate with long-term outcomes in these patients, suggesting its utility in monitoring post-transplant health status .

Management of Sleep Disorders

There is growing interest in the therapeutic use of melatonin and its metabolites, including this compound, for managing sleep disorders. Clinical trials have explored the efficacy of melatonin supplementation in children with autism spectrum disorders who experience severe sleep problems . While immediate-release melatonin is short-acting, formulations that maintain higher levels of this compound may provide longer-lasting therapeutic effects.

Potential Role in Obesity Management

Emerging research suggests that this compound may play a role in managing obesity and obesity-related disorders. Studies indicate alterations in melatonin metabolism among individuals with obesity, highlighting the need for further investigation into how this compound levels might influence weight management strategies .

Summary Table: Applications of this compound

Wirkmechanismus

6-Sulfatoxymelatonin exerts its effects primarily through its role as a metabolite of melatonin. Melatonin binds to melatonin receptors (MT1 and MT2) in the brain, influencing the sleep-wake cycle and other circadian rhythms. The conversion of melatonin to this compound in the liver and its subsequent excretion in urine provides a measure of melatonin production and activity .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxymelatonin: An intermediate in the synthesis of 6-Sulfatoxymelatonin.

N-Acetylserotonin: A precursor to melatonin.

5-Methoxytryptamine: Another melatonin metabolite.

Uniqueness: this compound is unique in its role as a reliable biomarker for melatonin

Biologische Aktivität

6-Sulfatoxymelatonin (aMT6s) is the primary metabolite of melatonin, a hormone that regulates sleep-wake cycles and has various biological activities. This article explores the biological activity of this compound, focusing on its implications in cancer risk, hormonal regulation, and immune response.

Overview of this compound

This compound is produced primarily in the liver from melatonin and is excreted in urine. It serves as a reliable biomarker for assessing melatonin levels in the body. The synthesis and excretion of melatonin, and consequently aMT6s, are regulated by the light-dark cycle, with levels peaking during the night.

Hormonal Regulation

Research indicates that this compound may influence estrogen metabolism. It acts as a selective estrogen receptor modulator (SERM), potentially affecting breast epithelial stem cell turnover and increasing the risk of malignant transformation in breast tissue. Specifically, studies have shown that physiological concentrations of melatonin can down-regulate aromatase expression in breast cancer cell lines (MCF-7), enhancing the anti-proliferative effects of tamoxifen, a common breast cancer treatment .

Cancer Risk

Numerous studies have investigated the relationship between urinary levels of this compound and breast cancer risk. A notable prospective study involving postmenopausal women found a statistically significant inverse association between overnight urinary aMT6s levels and invasive breast cancer risk. Women with higher levels of aMT6s exhibited a lower risk of developing breast cancer compared to those with lower levels .

The following table summarizes findings from various studies on the association between this compound levels and breast cancer risk:

Immune Response

Melatonin and its metabolites, including this compound, are known to enhance immune function. They increase the activity of T cells, B cells, monocytes, and natural killer cells, along with immunoactive cytokines such as interferon-gamma and interleukins . This immunopotentiating effect suggests potential therapeutic applications for melatonin and its metabolites in cancer treatment.

Case Studies

- Breast Cancer Cohort Study : In a cohort study involving 3966 women, those in the highest quartile of urinary aMT6s had significantly lower rates of breast cancer compared to those in the lowest quartile. The study controlled for various confounding factors such as age and smoking status .

- Age-Related Excretion Study : A study measuring urinary excretion patterns found that older adults exhibited significantly lower levels of this compound. This decline was correlated with age-related physiological changes that may affect overall health and disease susceptibility .

Eigenschaften

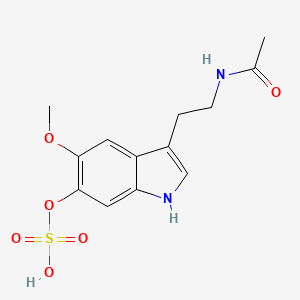

IUPAC Name |

[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEILXDLZRLTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176576 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-40-4 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-SULFATOXYMELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.